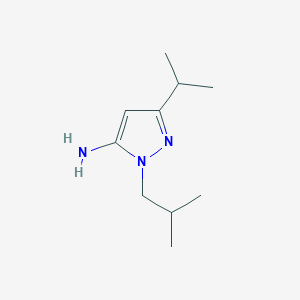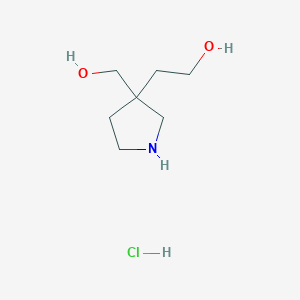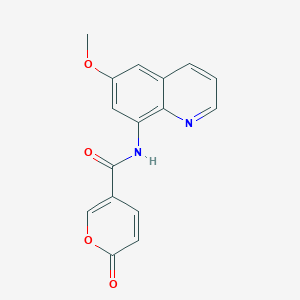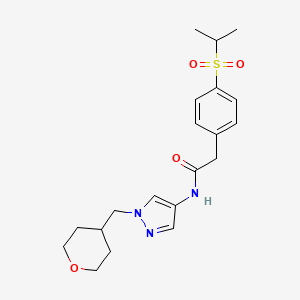![molecular formula C6H2Cl2N2O2S2 B2811343 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 1955520-07-6](/img/structure/B2811343.png)
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1955520-07-6 . It has a molecular weight of 269.13 and its IUPAC name is 2-chlorothieno [3,2-d]pyrimidine-6-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3 (10-6)1-5 (13-4)14 (8,11)12/h1-2H . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Improved Synthesis Techniques
Researchers have developed practical, robust, and scalable synthesis methods for related chlorothienopyrimidine compounds, demonstrating the versatility of these compounds in chemical synthesis. For instance, Bugge et al. (2014) reported an improved and scalable preparation method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine, showcasing the adaptability of chlorothienopyrimidines in heterocyclic compound synthesis (Bugge et al., 2014).
Chemical Stability and Reactivity
The chemical stability and reactivity of sulfonyl chlorides derived from thienopyrimidines have been a subject of study, highlighting the challenges and opportunities in working with these reactive intermediates. Bahrami et al. (2010) discussed the practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives, emphasizing the instability of heterocyclic sulfonyl chlorides at room temperature and their rapid decomposition, which is critical for understanding the handling and application of these compounds in synthesis (Bahrami et al., 2010).
Chemoselective Reactions
The chemoselectivity of chlorothienopyrimidines in reactions with amines was explored by Baiazitov et al. (2013), who described SNAr reactions of related electrophiles, providing insights into the selective displacement of chloride and sulfone groups. This research is significant for the development of targeted synthetic pathways in medicinal chemistry and the design of new compounds (Baiazitov et al., 2013).
Novel Synthetic Strategies
Innovative synthetic strategies for chlorothienopyrimidines have been developed, such as the work by Cai Dejiao (2011), who described a new synthetic route to 4-chlorothieno[3,2-d]pyrimidine. This method avoids the use of excess toxic reagents, highlighting the advancements in the synthesis of these compounds with potential applications in drug discovery and development (Cai Dejiao, 2011).
Anticancer Activity
Recent studies have focused on the design and synthesis of thieno[3,2-d]pyrimidine derivatives for their potential anticancer activity. Huang et al. (2020) synthesized a compound featuring 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety and evaluated its antiproliferative activity, demonstrating promising anticancer activity against various cancer cell lines. This highlights the therapeutic potential of chlorothienopyrimidines in oncology (Huang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHOBDIJCWMNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2811265.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)



